molecular formula C14H11Cl2NO B12666625 2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 102830-72-8

2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Cat. No.: B12666625
CAS No.: 102830-72-8
M. Wt: 280.1 g/mol
InChI Key: ZGZXPGYGYRATEU-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano-pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the dichlorophenyl group enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dichlorobenzaldehyde with 2-pyridone in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve heating and the use of solvents like ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The dichlorophenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-d]pyridine
  • 2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine
  • 2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[3,4-b]pyridine

Uniqueness

The uniqueness of 2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

102830-72-8

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

InChI

InChI=1S/C14H11Cl2NO/c15-11-5-3-10(8-12(11)16)13-6-4-9-2-1-7-17-14(9)18-13/h1-3,5,7-8,13H,4,6H2

InChI Key

ZGZXPGYGYRATEU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=CC=C2)OC1C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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